molecular formula C8H11F2NO B2773525 N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide CAS No. 2224299-10-7

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide

Cat. No. B2773525
CAS RN: 2224299-10-7
M. Wt: 175.179
InChI Key: XQSBHPAVKQJTOD-UHFFFAOYSA-N
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Description

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide, also known as DFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFE belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, and N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide may act through this pathway to exert its therapeutic effects.
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell growth, survival, and inflammation, and the modulation of these pathways by N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide induces apoptosis and cell cycle arrest, which leads to the inhibition of cell growth. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth and metastasis.
In animal models of neurological disorders, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in lab experiments is its high purity and yield. The synthesis method for N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is relatively simple and can be easily scaled up for larger quantities. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is also stable under normal laboratory conditions, which makes it easy to handle and store.
One of the limitations of using N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in lab experiments is its low solubility in water. This can make it difficult to administer N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide to cells or animals, and may require the use of organic solvents or other delivery methods. Another limitation is the lack of information on the long-term toxicity of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide. One area of research is to investigate the potential use of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in combination with other drugs or therapies. For example, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide may enhance the efficacy of immunotherapy in cancer by modulating the immune response.
Another area of research is to investigate the potential use of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in other disease areas, such as metabolic disorders or cardiovascular disease. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial in these disease areas.
Finally, further research is needed to fully understand the mechanism of action of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide and to identify its molecular targets. This information may help to optimize the use of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in clinical applications and to develop more potent analogs with improved therapeutic properties.
Conclusion
In conclusion, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is a promising compound that has potential therapeutic applications in cancer and neurological disorders. The synthesis method for N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is relatively simple, and N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to using N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide in lab experiments, further research is needed to fully understand its therapeutic potential and to identify its molecular targets.

Synthesis Methods

The synthesis of N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide involves the reaction of 2,2-difluorocyclopropylamine with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide. This method has been reported to yield N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide with high purity and yield.

Scientific Research Applications

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has been investigated for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide inhibits the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may be used as an adjuvant therapy.
In addition to cancer, N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been investigated for its potential use in the treatment of neurological disorders. Studies have shown that N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.

properties

IUPAC Name

N-[1-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO/c1-3-7(12)11-5(2)6-4-8(6,9)10/h3,5-6H,1,4H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSBHPAVKQJTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide

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